molecular formula C30H46O6 B1631582 ilexgeninA

ilexgeninA

カタログ番号: B1631582
分子量: 502.7 g/mol
InChIキー: UIEGOKVPCRANSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ilexgenina is a triterpenoid.
This compound is a natural product found in Diospyros kaki, Myrianthus arboreus, and other organisms with data available.

科学的研究の応用

Cardiovascular Health

Ilexgenin A shows promise in managing cardiovascular diseases. It enhances AMPK activity, suppresses ROS-associated TXNIP induction, and reduces IL-1β secretion, thereby ameliorating endothelial dysfunction and improving endothelium-dependent vasodilation in rat aorta. This suggests potential benefits in obesity-related cardiovascular issues (Li et al., 2015).

Anti-Cancer Properties

Several studies highlight the anti-cancer potential of Ilexgenin A. For example, it exhibits anti-inflammatory and anti-angiogenesis effects in hepatoma, possibly through the inhibition of STAT3 and PI3K pathways, and shows synergy with Sorafenib in reducing tumor growth (Yang et al., 2017). Additionally, it induces G1/S arrest in B16-F10 melanoma cells and reduces tumor growth in vivo, suggesting its effectiveness against melanoma (Yang et al., 2015).

Atherosclerosis Management

Research indicates that Ilexgenin A could be a novel drug candidate for anti-atherosclerotic therapy. It attenuates atherosclerosis in mice, possibly by regulating lipid parameters and inhibiting inflammatory cytokines (Liu et al., 2016).

Anti-Inflammatory Effects

Ilexgenin A demonstrates significant anti-inflammatory activity. It suppresses peritonitis in mice, inhibits inflammatory cells infiltration, and reduces levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α (Sun et al., 2017).

Metabolic Disease Therapy

In the context of metabolic diseases, Ilexgenin A shows potential in ameliorating hepatic insulin signaling and gluconeogenesis by regulating lipolysis in white adipose tissue. This points to its possible role in treating hepatic insulin resistance-related disorders (Li et al., 2017).

Colorectal Cancer Prevention

A study on colorectal cancer (CRC) reveals that Ilexgenin A inhibits inflammatory colitis symptoms and reprograms lipid metabolism, potentially through HIF1α/SREBP-1. This suggests its utility in preventing early colonic carcinogenesis (Zhang et al., 2019).

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetics of Ilexgenin A is crucial for its clinical application. Studies show its absorption characteristics in endothelial cells and its interaction potential with cytochrome P450 enzymes, suggesting minimal drug-drug interaction concerns (Qiu et al., 2022).

特性

IUPAC Name

3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGOKVPCRANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ilexgeninA
Reactant of Route 2
ilexgeninA
Reactant of Route 3
ilexgeninA
Reactant of Route 4
ilexgeninA
Reactant of Route 5
ilexgeninA
Reactant of Route 6
ilexgeninA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。